Di-2-propynyl N,N'-vinylenedicarbamate

Description

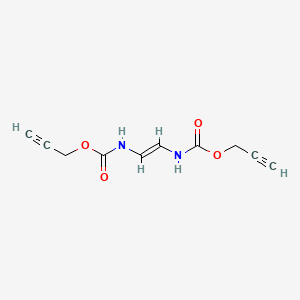

Di-2-propynyl N,N'-vinylenedicarbamate (CAS name pending) is a synthetic carbamate derivative characterized by a central vinylenedicarbamate core (-NH-C(=O)-O-CH2-CH2-O-C(=O)-NH-) substituted with two terminal 2-propynyl groups (-C≡C-CH2). This compound belongs to a broader class of carbamate derivatives, which are widely studied for their applications in medicinal chemistry, agrochemicals, and polymer science.

Properties

CAS No. |

73622-96-5 |

|---|---|

Molecular Formula |

C10H10N2O4 |

Molecular Weight |

222.20 g/mol |

IUPAC Name |

prop-2-ynyl N-[(E)-2-(prop-2-ynoxycarbonylamino)ethenyl]carbamate |

InChI |

InChI=1S/C10H10N2O4/c1-3-7-15-9(13)11-5-6-12-10(14)16-8-4-2/h1-2,5-6H,7-8H2,(H,11,13)(H,12,14)/b6-5+ |

InChI Key |

XXZKBIWYSMINMA-AATRIKPKSA-N |

Isomeric SMILES |

C#CCOC(=O)N/C=C/NC(=O)OCC#C |

Canonical SMILES |

C#CCOC(=O)NC=CNC(=O)OCC#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Di-2-propynyl N,N’-vinylenedicarbamate typically involves the reaction of vinylenedicarbamic acid with propargyl alcohol under specific conditions. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the esterification process, resulting in the formation of Di-2-propynyl N,N’-vinylenedicarbamate.

Industrial Production Methods: In an industrial setting, the production of Di-2-propynyl N,N’-vinylenedicarbamate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Di-2-propynyl N,N’-vinylenedicarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace the propynyl groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Corresponding substituted carbamates.

Scientific Research Applications

Di-2-propynyl N,N’-vinylenedicarbamate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Di-2-propynyl N,N’-vinylenedicarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Table 1: Key Structural and Research Metrics of Selected Analogs

| Compound Name | Substituents | Patent Count | Literature Citations | InChIKey |

|---|---|---|---|---|

| Di-2-propynyl N,N'-vinylenedicarbamate | 2-propynyl groups | N/A* | N/A* | Pending |

| Bis(3-(4-pyridyl)propyl) vinylenedicarbamate | 3-(4-pyridyl)propyl groups | 2 | 5 | LUFRFTFQBQEJMY-UHFFFAOYSA-N |

| Istradefylline | Xanthine-derived substituents | 1591 | 245 | IQVRBWUUXZMOPW-PKNBQFBNSA-N |

Structural and Functional Differences

Substituent Effects: this compound features terminal alkyne (propynyl) groups, which are highly reactive in click chemistry and metal-catalyzed coupling reactions. This contrasts with analogs like Bis(3-(4-pyridyl)propyl) vinylenedicarbamate, where pyridylpropyl substituents enhance coordination with metal ions or polar biomolecules . Istradefylline, a xanthine derivative, exhibits adenosine A2A receptor antagonism due to its heterocyclic core, a property absent in the simpler carbamate backbone of this compound .

Research and Commercial Activity: Istradefylline dominates in patent filings (1591 patents) and literature citations (245), reflecting its established role in treating Parkinson’s disease.

Stability and Solubility :

- Propynyl groups in this compound may reduce aqueous solubility compared to pyridyl-substituted analogs, which benefit from the hydrophilic pyridine moiety. However, the alkyne functionality could improve thermal stability in polymer matrices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.